
3-Chloro-2-(4-chloro-2-methylphenyl)oxirane-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-2-(4-chloro-2-methylphenyl)oxirane-2-carboxamide is a chemical compound with the molecular formula C10H9Cl2NO2 and a molecular weight of 246.09 g/mol. This compound is characterized by the presence of a chlorinated oxirane ring and a carboxamide group attached to a chlorinated methylphenyl ring. It is used in various scientific research applications due to its unique chemical properties.
准备方法
The synthesis of 3-Chloro-2-(4-chloro-2-methylphenyl)oxirane-2-carboxamide typically involves the reaction of 4-chloro-2-methylphenyl isocyanate with an appropriate epoxide precursor under controlled conditions . The reaction is carried out in a non-chlorinated organic solvent, inert toward isocyanates, at a temperature range of 20°C to 60°C. The product is then purified through recrystallization or chromatography techniques to obtain the desired compound with high purity.
化学反应分析
3-Chloro-2-(4-chloro-2-methylphenyl)oxirane-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using reagents such as lithium aluminum hydride can convert the compound into alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorinated positions, leading to the formation of various substituted derivatives.
科学研究应用
3-Chloro-2-(4-chloro-2-methylphenyl)oxirane-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 3-Chloro-2-(4-chloro-2-methylphenyl)oxirane-2-carboxamide involves its interaction with specific molecular targets. The presence of the oxirane ring allows it to form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes . The chlorinated phenyl ring enhances its lipophilicity, facilitating its penetration into biological membranes and increasing its efficacy.
相似化合物的比较
3-Chloro-2-(4-chloro-2-methylphenyl)oxirane-2-carboxamide can be compared with similar compounds such as:
3-Chloro-2-(4-methylphenyl)indazole: This compound has a similar chlorinated phenyl ring but differs in the presence of an indazole ring instead of an oxirane ring.
4-Chloro-2-methylphenoxyacetic acid: This compound shares the chlorinated methylphenyl structure but has a different functional group (phenoxyacetic acid) instead of an oxirane carboxamide.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various research fields.
属性
CAS 编号 |
23474-41-1 |
|---|---|
分子式 |
C10H9Cl2NO2 |
分子量 |
246.09 g/mol |
IUPAC 名称 |
3-chloro-2-(4-chloro-2-methylphenyl)oxirane-2-carboxamide |
InChI |
InChI=1S/C10H9Cl2NO2/c1-5-4-6(11)2-3-7(5)10(9(13)14)8(12)15-10/h2-4,8H,1H3,(H2,13,14) |
InChI 键 |
WMYXMCBISNXBSE-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)Cl)C2(C(O2)Cl)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



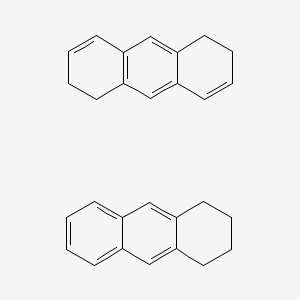

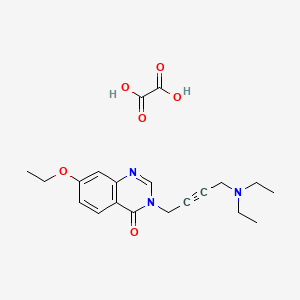
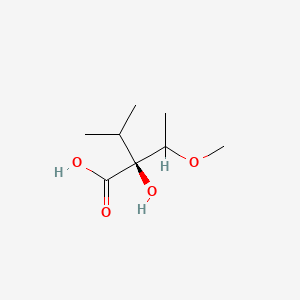
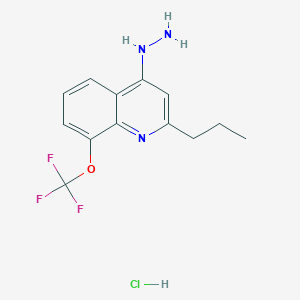
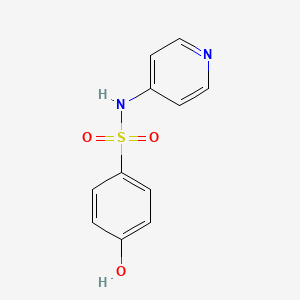


![1-[(Dibenzylamino)methyl]cyclopropan-1-ol;hydrochloride](/img/structure/B13747888.png)
